
magnesium;tetradec-5-ene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;tetradec-5-ene;bromide is an organometallic compound that combines magnesium, tetradec-5-ene, and bromide. This compound is of interest due to its potential applications in organic synthesis and industrial processes. Organometallic compounds like this one are known for their reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;tetradec-5-ene;bromide typically involves the reaction of tetradec-5-ene with magnesium bromide. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (in this case, tetradec-5-ene bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and tetradec-5-ene bromide, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;tetradec-5-ene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The bromide group can be substituted with other nucleophiles to form different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or organosodium compounds . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Magnesium;tetradec-5-ene;bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and other transformations.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of magnesium;tetradec-5-ene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with the bromide and tetradec-5-ene to form a reactive complex. This complex can then undergo nucleophilic attack, oxidation, or reduction, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium;tetradec-5-ene;bromide include other organomagnesium halides, such as:
- Magnesium bromide
- Magnesium chloride
- Magnesium iodide
Uniqueness
This compound is unique due to its specific combination of magnesium, tetradec-5-ene, and bromide, which imparts distinct reactivity and properties. Compared to other organomagnesium halides, it offers unique opportunities for selective transformations and the synthesis of complex molecules .
Propiedades
Número CAS |
656242-18-1 |
|---|---|
Fórmula molecular |
C14H27BrMg |
Peso molecular |
299.57 g/mol |
Nombre IUPAC |
magnesium;tetradec-5-ene;bromide |
InChI |
InChI=1S/C14H27.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h9,11H,1,3-8,10,12-14H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GXCDMBZULUXITF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC=CCCC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


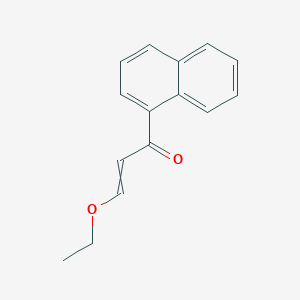
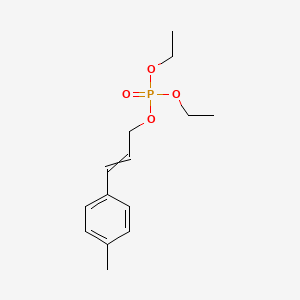
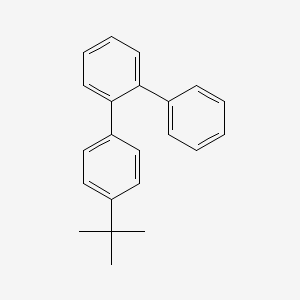

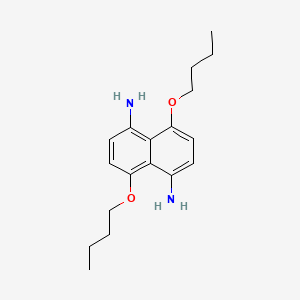
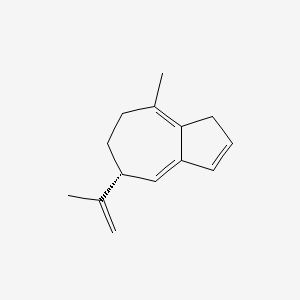


![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
